molecular formula C9H9ClO4 B7859185 3-Chloro-4-(2-hydroxyethoxy)benzoic acid

3-Chloro-4-(2-hydroxyethoxy)benzoic acid

Cat. No.: B7859185
M. Wt: 216.62 g/mol
InChI Key: JFIQNEGDBVSVHI-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-hydroxyethoxy)benzoic acid (CAS: 1050895-88-9) is a benzoic acid derivative with the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g/mol . It features a chloro substituent at the 3-position and a 2-hydroxyethoxy group at the 4-position of the benzene ring. This compound is widely utilized in pharmaceutical and chemical research, particularly as a precursor for synthesizing bioactive molecules. Its purity is typically 95%, as specified in commercial catalogs .

Properties

IUPAC Name

3-chloro-4-(2-hydroxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c10-7-5-6(9(12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQNEGDBVSVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-hydroxyethoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with ethylene glycol under acidic conditions. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-hydroxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

3-Chloro-4-(2-hydroxyethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-hydroxyethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Positional and Functional Group Variations

  • 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 51208-92-5):

    • Molecular formula: C₁₀H₁₂O₅ ; molecular weight: 212.20 g/mol .
    • The methoxy group at the 3-position reduces steric hindrance compared to the chloro group in the target compound. This substitution likely enhances solubility in polar solvents.
  • 3-Chloro-4-ethoxybenzoic acid (CAS: 213598-15-3): Molecular formula: C₉H₉ClO₃; molecular weight: 200.62 g/mol .
  • 3-Chloro-4-(hydroxymethyl)-benzoic acid (CAS: 1594779-14-2):

    • Molecular formula: C₈H₇ClO₃ ; molecular weight: 186.59 g/mol .
    • A hydroxymethyl group replaces the hydroxyethoxy chain, shortening the substituent and altering steric and electronic properties. This compound is used in designing EP1 receptor antagonists .

Halogenated Derivatives

  • 3-Chloro-4-(4-chlorophenoxy)benzoic acid (CAS: 1384431-04-2): Molecular formula: C₁₃H₈Cl₂O₃; molecular weight: 295.11 g/mol .
  • 3-Chloro-4-(difluoromethoxy)benzoic acid :

    • Molecular formula: C₈H₅ClF₂O₃ (EN300-312144) .
    • The difluoromethoxy group enhances metabolic stability due to fluorine’s electronegativity, making this compound more resistant to enzymatic degradation compared to the hydroxyethoxy analogue.

Physicochemical Properties

Solubility and Acidity

  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS: 1137-99-1, 98% purity) contains a carbonyl group, which increases acidity (lower pKa) compared to non-carbonyl analogues .

Thermal Stability

  • Compounds with halogenated substituents (e.g., 3-chloro-4-(4-chlorophenoxy)benzoic acid) exhibit higher thermal stability due to stronger C–Cl bonds and reduced oxidative degradation .

Data Table: Key Properties of 3-Chloro-4-(2-hydroxyethoxy)benzoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Notable Property Reference
This compound C₉H₉ClO₄ 216.62 2-Hydroxyethoxy 95% High hydrophilicity
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid C₁₀H₁₂O₅ 212.20 Methoxy 95% Enhanced solubility
3-Chloro-4-ethoxybenzoic acid C₉H₉ClO₃ 200.62 Ethoxy 97% Reduced hydrogen bonding
3-Chloro-4-(4-chlorophenoxy)benzoic acid C₁₃H₈Cl₂O₃ 295.11 4-Chlorophenoxy 95% High lipophilicity
3-Chloro-4-(hydroxymethyl)-benzoic acid C₈H₇ClO₃ 186.59 Hydroxymethyl Not specified EP1 antagonist optimization

Biological Activity

3-Chloro-4-(2-hydroxyethoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloro substituent at the 3-position and a hydroxyethoxy group at the 4-position of the benzoic acid ring. This unique arrangement may influence its interaction with biological targets.

1. Enzymatic Activity Modulation

Research indicates that derivatives of benzoic acid, including this compound, can modulate key enzymatic pathways involved in protein degradation. Specifically, studies have shown that these compounds can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. For instance, a related compound demonstrated a significant increase in cathepsins B and L activity, suggesting that this compound may exhibit similar properties .

2. Antioxidant Activity

The antioxidant potential of benzoic acid derivatives has been explored in various studies. These compounds are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with aging and various diseases. The specific antioxidant capacity of this compound remains to be fully elucidated but could be inferred from its structural analogs.

Case Study: Proteasome Activation

In a study examining the biological evaluation of benzoic acid derivatives, it was found that compounds similar to this compound significantly activated proteasomal activities in human foreskin fibroblasts. The activation was dose-dependent, with notable enhancements at concentrations around 5 µM . This finding underscores the potential utility of this compound in therapeutic strategies aimed at enhancing protein homeostasis.

Research Findings Summary

Activity Observation Reference
Enzymatic ModulationIncreased cathepsin B and L activity
Antioxidant PotentialStructural analogs show free radical scavenging
Antimicrobial ActivityRelated compounds exhibit antibacterial effects
Proteasome ActivationDose-dependent activation in cell assays

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